Methyl 5-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
METHYL 5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a morpholine ring, a chlorophenyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the morpholine ring through nucleophilic substitution. The chlorophenyl and methoxyphenyl groups are then added via electrophilic aromatic substitution reactions. The final step involves methylation to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
METHYL 5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: shares similarities with other benzoate derivatives, such as:
Uniqueness
The uniqueness of METHYL 5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C27H29ClN2O5 |
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Molecular Weight |
497.0 g/mol |
IUPAC Name |
methyl 5-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C27H29ClN2O5/c1-32-26-15-19(6-9-25(26)35-18-20-4-3-5-21(28)14-20)17-29-22-7-8-24(23(16-22)27(31)33-2)30-10-12-34-13-11-30/h3-9,14-16,29H,10-13,17-18H2,1-2H3 |
InChI Key |
QCMVHKPPWWPETL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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